2,3,5-Trimethylquinoxaline
Description
2,3,5-Trimethylquinoxaline (CAS RN: 17635-19-7) is a substituted quinoxaline derivative with the molecular formula C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol . The quinoxaline core consists of a bicyclic structure formed by two fused benzene rings and two nitrogen atoms at positions 1 and 2. The methyl substituents at positions 2, 3, and 5 influence its electronic and steric properties, making it distinct from other quinoxaline derivatives.
Properties
IUPAC Name |
2,3,5-trimethylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-7-5-4-6-10-11(7)13-9(3)8(2)12-10/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPLGICAGOWZLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(C(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2,3,6-Trimethylquinoxaline
- Molecular Formula: C₁₁H₁₂N₂ (same as 2,3,5-trimethylquinoxaline).
- Key Differences : Methyl groups at positions 2, 3, and 6 instead of 2, 3, and 3.
- Properties: Exhibits two reversible redox reactions at 2.48 V and 2.8 V vs. Li⁺/Li, making it suitable for non-aqueous redox-flow batteries (RFBs) . NMR studies in carbon tetrachloride and trifluoroacetic acid reveal distinct chemical shifts influenced by methyl positioning .
2-Chloro-3-(trifluoromethyl)quinoxaline
- Molecular Formula : C₉H₄ClF₃N₂.
- Key Differences : Chlorine at position 2 and trifluoromethyl (-CF₃) at position 3.
- Properties: Enhanced electrophilicity due to electron-withdrawing substituents (Cl, CF₃). Potential toxicity and environmental concerns typical of halogenated compounds .
2,6,7-Trichloro-3-(4-methylpiperazin-1-yl)quinoxaline
- Molecular Formula : C₁₃H₁₃Cl₃N₄.
- Key Differences : Trichloro substitution at positions 2, 6, and 7, with a piperazinyl group at position 3.
- Synthesis: Produced via nucleophilic substitution of tetrachloroquinoxaline with N-methylpiperazine in THF .
- Applications : Investigated for serotonin receptor (5-HT₃A) modulation in pharmacological studies .
Physical and Chemical Properties
Key Observations :
- Methyl groups enhance solubility and redox reversibility (e.g., 2,3,6-trimethylquinoxaline in RFBs) .
- Halogenation (Cl, CF₃) increases reactivity but introduces toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
